2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique structure, which includes a but-2-enyl group, a 3-chloro-4-methylphenyl group, and a dihydropurino[7,8-a]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and purine derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the imidazole ring through condensation of aniline derivatives with aldehydes.
Alkylation: Introduction of the but-2-enyl group via alkylation reactions.
Halogenation: Incorporation of the chloro group using halogenating agents.
Cyclization: Formation of the purino[7,8-a]imidazole core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in the formation of new functionalized derivatives.
Scientific Research Applications
2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole core and are known for their diverse biological activities.
Purine Derivatives: Compounds with a purine core that exhibit a wide range of pharmacological properties.
Uniqueness
2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-4-5-8-25-17(26)15-16(22(3)19(25)27)21-18-23(9-10-24(15)18)13-7-6-12(2)14(20)11-13/h4-7,11H,8-10H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJXAXVPYBAKJU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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